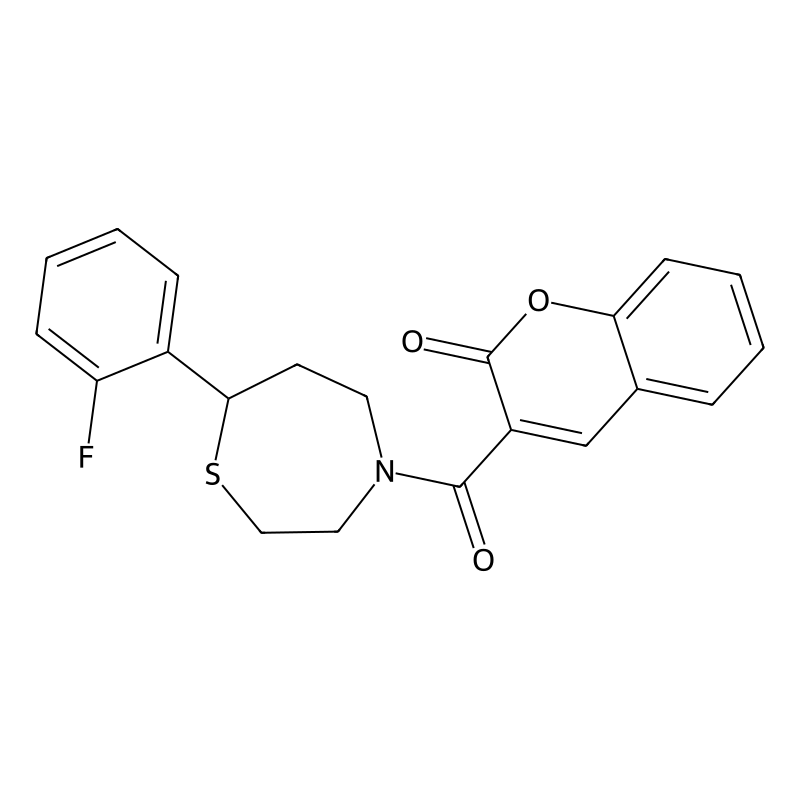

3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Here's what we can glean based on the structure of the molecule:

Heterocyclic Scaffold

The molecule possesses several heterocyclic rings, including a chromanone core (2H-chromen-2-one) and a thiazepane ring. Heterocyclic compounds are frequently explored in medicinal chemistry due to their prevalence in numerous biologically active natural products [1].

Functional Groups

The presence of a ketone (C=O) and a fluorophenyl group suggests potential interactions with biological targets. Ketones can participate in hydrogen bonding, while the fluorine atom can influence the molecule's lipophilicity and reactivity [2].

Further Exploration:

Given the lack of specific information on 3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one, scientific research applications can be explored through the following avenues:

Patent Literature

Searching scientific databases and patent filings may reveal investigations into this specific compound or similar structures for potential therapeutic applications [3].

Chemical Similarity Analysis

By analyzing compounds with similar structures and their documented biological activities, researchers can infer potential applications for 3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one [4].

Citations:

3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one is a complex organic compound that integrates a chromenone structure with a thiazepane moiety and a fluorophenyl substituent. This compound is characterized by its unique arrangement of functional groups, which includes a chromenone core, a thiazepane ring, and a carbonyl group attached to the thiazepane. The presence of the 2-fluorophenyl group enhances its chemical properties and potential biological activities.

The chemical reactivity of 3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one can be analyzed through various reactions:

- Oxidation: The compound can undergo oxidation reactions, often utilizing oxidizing agents like potassium permanganate.

- Reduction: Reduction can be facilitated by reagents such as lithium aluminum hydride, particularly targeting the carbonyl group.

- Nucleophilic Substitution: The thiazepane ring can participate in nucleophilic substitution reactions, where nucleophiles attack electrophilic centers on the aromatic rings or carbonyl groups.

These reactions are essential for modifying the compound to enhance its biological activity or for synthesizing derivatives with varied properties.

The biological activity of 3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one is significant due to its structural features. Compounds containing thiazepane and chromenone moieties have been reported to exhibit various pharmacological effects, including:

- Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial and fungal strains.

- Anticancer Activity: The unique structure may interact with cellular targets involved in cancer progression, leading to potential therapeutic applications.

- Anti-inflammatory Effects: Similar compounds have demonstrated the ability to reduce inflammation in biological systems.

The synthesis of 3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions:

- Formation of Thiazepane Ring: The initial step often involves cyclization reactions using precursors such as 1,4-dihalobutane and thiol derivatives.

- Introduction of Fluorophenyl Group: This is achieved through nucleophilic aromatic substitution, where the fluorophenyl group is introduced onto the thiazepane ring.

- Synthesis of Chromenone Core: The chromenone structure can be synthesized through condensation reactions involving appropriate aldehydes or ketones with phenolic compounds.

- Final Assembly: The final compound is formed by coupling the chromenone with the thiazepane derivative.

3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one has potential applications in various fields:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infections or cancer.

- Chemical Research: Its unique structure makes it a valuable subject for studies in organic synthesis and medicinal chemistry.

Interaction studies focus on how 3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one interacts with biological targets:

- Protein Binding Studies: Investigating how the compound binds to specific proteins can provide insights into its mechanism of action.

- Receptor Interaction: Understanding how it interacts with cellular receptors can elucidate its pharmacological effects and therapeutic potential.

Similar Compounds

Several compounds share structural similarities with 3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(1-benzofuran-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane | Contains benzofuran and thiazepane rings | Exhibits diverse biological activities |

| 5-(1-bromothiophen-2-yl) derivatives | Shares thiophene moiety | Studied for potential anticancer applications |

| 7-(thiophen-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane | Lacks fluorinated substituents | Different reactivity profiles |

| 4-(5-acetylthiophene-2-carbonyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane | Incorporates acetyl group | Potentially enhanced reactivity |

The uniqueness of 3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one lies in its specific combination of functional groups that confer distinct chemical reactivity and biological properties compared to these similar compounds.